molecular formula C20H14N2O3S2 B2945032 5-phenyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide CAS No. 1797062-63-5

5-phenyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2945032
CAS No.: 1797062-63-5
M. Wt: 394.46
InChI Key: HOYVCRUMYSTABZ-UHFFFAOYSA-N
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Description

5-phenyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a hybrid structure incorporating both isoxazole and thiophene heterocycles, two classes of compounds renowned for their diverse biological activities. Isoxazole derivatives are extensively investigated for their potential as core structures in pharmaceuticals, displaying a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties . Similarly, thiophene motifs are recognized as privileged structures in drug discovery, with demonstrated applications as antimicrobial, analgesic, anti-inflammatory, and antitumor agents . The specific combination of these rings in a single molecule makes this compound a valuable scaffold for exploring new structure-activity relationships, particularly in the development of enzyme inhibitors or receptor modulators. Researchers can utilize this high-purity chemical as a key intermediate in the synthesis of more complex target molecules, as a standard in analytical method development, or as a lead compound for in vitro biological screening assays. Its mechanism of action would be highly dependent on the specific biological target under investigation, but its design leverages the known pharmacokinetic and pharmacodynamic advantages associated with both isoxazole and thiophene-containing compounds, which often contribute to good oral bioavailability and high target affinity . This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for use in humans, animals, or as a food additive.

Properties

IUPAC Name

5-phenyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c23-19(14-8-9-26-12-14)18-7-6-15(27-18)11-21-20(24)16-10-17(25-22-16)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYVCRUMYSTABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-phenyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of isoxazole and thiophene moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3O3S2, with a molecular weight of approximately 385.45 g/mol. The structure includes:

  • Isoxazole ring : Known for its role in various biological activities, including anticancer and anti-inflammatory effects.
  • Thiophene rings : These contribute to the compound's electronic properties and enhance its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with several molecular targets:

  • Cannabinoid Receptors : The structural features of the compound indicate potential interactions with cannabinoid receptors, which are involved in pain modulation and neuroprotection.
  • VEGFR Kinases : Isoxazole derivatives have shown inhibitory activity against vascular endothelial growth factor receptor (VEGFR) kinases, which play critical roles in tumor angiogenesis .
  • Antioxidant Activity : Compounds containing thiophene and isoxazole moieties often exhibit antioxidant properties, contributing to their therapeutic potential in various diseases.

Anticancer Activity

Research has indicated that derivatives containing isoxazole and thiophene structures possess significant anticancer properties. For instance:

  • Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
CompoundCell LineIC50 (µM)
Compound AMCF-70.02
Compound BHCT1160.65
This compoundVariousTBD

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation, such as NF-kappaB activation . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

There is emerging evidence that compounds with similar structural motifs can possess antimicrobial properties, enhancing their therapeutic utility against infections .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several isoxazole derivatives and evaluated their activity against different cancer cell lines using MTT assays. The results indicated that compounds with structural similarities to this compound exhibited promising antiproliferative effects .
  • VEGFR Inhibition Study : In a comparative analysis of various isoxazole derivatives, one compound demonstrated an IC50 value of 0.65 µM against VEGFR-1, highlighting the potential of these compounds as anti-cancer agents targeting angiogenesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs vary in substituents on the isoxazole core, aromatic rings, and carboxamide side chains. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight Key Functional Groups Solubility (DMSO) Melting Point (°C)
Target Compound 5-Phenyl, N-[(5-(thiophene-3-carbonyl)thiophen-2-yl)methyl] 439.5 (calc.) Thiophene-3-carbonyl, isoxazole 2 mg/mL (predicted) N/A
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 63) 5-(4-Fluoro-3-hydroxyphenyl), N-(5-chloro-2-methylphenyl) 347.06 Fluoro, hydroxyl, chloro Moderate in DMSO 214–216 (dec.)
5-Methyl-N-(5-nitrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide 5-Methyl, N-(5-nitrothiazol-2-yl) 343.3 Nitrothiazole, methyl N/A N/A
PY-60 (5-Phenyl-N-(3-(thiazol-2-yl)propyl)isoxazole-3-carboxamide) N-(3-(thiazol-2-yl)propyl) 341.4 Thiazole, propyl linker 2 mg/mL in DMSO N/A
5-[2,4-Dihydroxy-5-(1-methylethyl)phenyl]-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide (2GJ) Morpholine, dihydroxy-isopropylphenyl 545.6 Morpholine, dihydroxy Low (hydrophobic groups) N/A

Key Observations :

  • Thiophene vs. This may improve binding to sulfur-preferring targets (e.g., kinases or GPCRs).
  • Solubility : The target compound’s solubility in DMSO (2 mg/mL) is comparable to PY-60 but lower than Compound 63, which has polar hydroxyl/fluoro groups .

Key Observations :

  • Target Specificity : The target compound’s thiophene-carbonyl moiety may favor interactions with cysteine-rich domains (e.g., phosphatases or redox-sensitive targets), unlike morpholine-based 2GJ, which targets HSP90’s ATP-binding pocket .
  • Mitochondrial Effects : Compound 63’s mPTP inhibition highlights the role of electron-withdrawing groups (Cl, F) in modulating ion channel activity, a feature absent in the target compound .

Q & A

What are the standard synthetic routes for 5-phenyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide?

Level: Basic
Answer:
The synthesis typically involves three key steps:

Isoxazole Ring Formation : Cyclization of precursors (e.g., β-ketonitriles or alkynes) under acidic/basic conditions to form the isoxazole core .

Thiophene Functionalization : Friedel-Crafts acylation or Suzuki coupling to introduce the thiophene-3-carbonyl moiety .

Amide Coupling : Reaction of the isoxazole-3-carboxylic acid with the thiophene-methylamine intermediate using coupling agents like SOCl₂ or Et₃N in THF .
Yields vary (18–47% in reported procedures), often due to steric hindrance or competing side reactions .

How is the compound characterized to confirm its structural integrity?

Level: Basic
Answer:
Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–7.5 ppm for thiophene/isoxazole) and amide linkages (δ ~10.3 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (e.g., [M+H]+ calculated vs. observed values within ±0.6 mDa) .
  • IR Spectroscopy : Peaks for C=O (1690–1710 cm⁻¹) and C=N (1600–1650 cm⁻¹) bonds .

How can synthetic yields be optimized for this compound?

Level: Advanced
Answer:
Optimization strategies include:

  • Catalyst Screening : Use of Pd catalysts for cross-coupling steps to reduce byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Temperature Control : Lower temperatures (0–25°C) during amide coupling to minimize decomposition .
  • Purification : Reverse-phase HPLC or recrystallization to isolate high-purity product (>95%) .

How should researchers resolve contradictions in biological activity data across different assay models?

Level: Advanced
Answer:
Contradictions may arise due to:

  • Model-Specific Variability : Mitochondrial assays (e.g., mouse liver mitochondria) vs. cell-based assays (e.g., zebrafish) may reflect differing membrane permeability or metabolic stability .
  • Concentration Effects : Verify compound solubility in DMSO/water mixtures and adjust formal concentrations to account for bioavailability .
  • Analytical Cross-Check : Confirm compound integrity post-assay via LC-MS to rule out degradation .

What structural features influence the compound’s biological activity?

Level: Basic
Answer:
Critical features include:

  • Isoxazole Core : Acts as a hydrogen-bond acceptor, enhancing target binding .
  • Thiophene-3-carbonyl Group : Modulates electron density and π-π stacking interactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring improve potency by altering lipophilicity .

How can analogs be designed for structure-activity relationship (SAR) studies?

Level: Advanced
Answer:
Design principles involve:

  • Substituent Variation : Introduce halogens, alkyl, or methoxy groups at the phenyl or thiophene positions to probe steric/electronic effects .
  • Scaffold Hopping : Replace isoxazole with pyrazole or oxadiazole to assess core flexibility .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura or Sonogashira reactions to diversify the thiophene moiety .

What in vitro models are suitable for evaluating the compound’s bioactivity?

Level: Basic
Answer:
Common models include:

  • Purified Mitochondria : Assess effects on membrane potential (Rh123 fluorescence) and calcium retention (e.g., mouse liver mitochondria) .
  • Cell Cultures : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
  • Zebrafish Embryos : Evaluate developmental toxicity and bioavailability in vivo .

How can the compound’s stability under physiological conditions be evaluated?

Level: Advanced
Answer:
Methodologies include:

  • pH-Dependent Stability Studies : Incubate in buffers (pH 2–9) and quantify degradation via HPLC .
  • Thermal Analysis : TGA (thermogravimetric analysis) to assess decomposition temperatures .
  • Plasma Stability Tests : Incubate with human/animal plasma and monitor half-life using LC-MS .

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